molecular formula C24H24N2O5 B15026897 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15026897
M. Wt: 420.5 g/mol
InChI Key: ZQFWFWRXMHYWAP-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative featuring a benzofuran-2-ylcarbonyl group at position 4, a 4-methoxyphenyl substituent at position 5, and a 2-(dimethylamino)ethyl moiety at position 1. The 3-hydroxy group contributes to its hydrogen-bonding capacity, while the dimethylaminoethyl chain enhances solubility in polar solvents.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H24N2O5/c1-25(2)12-13-26-21(15-8-10-17(30-3)11-9-15)20(23(28)24(26)29)22(27)19-14-16-6-4-5-7-18(16)31-19/h4-11,14,21,28H,12-13H2,1-3H3

InChI Key

ZQFWFWRXMHYWAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Chemical Characteristics

The target compound features a molecular formula of C24H24N2O5 with a molecular weight of 420.5 g/mol. Its structure can be described using the following identifiers:

  • Standard InChI: InChI=1S/C24H24N2O5/c1-25(2)12-13-26-21(15-8-10-17(30-3)11-9-15)20(23(28)24(26)29)22(27)19-14-16-6-4-5-7-18(16)31-19/h4-11,14,21,28H,12-13H2,1-3H3
  • Standard InChIKey: ZQFWFWRXMHYWAP-UHFFFAOYSA-N
  • Canonical SMILES: CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals several key fragments:

  • The benzofuran-2-carbonyl moiety
  • The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core
  • The 4-methoxyphenyl substituent at C-5
  • The 2-(dimethylamino)ethyl group at N-1

A logical retrosynthetic approach involves either:

  • Sequential construction of the benzofuran and pyrrol-2-one rings
  • Convergent assembly through coupling of pre-formed benzofuran and pyrrol-2-one derivatives
  • Late-stage functionalization of a common heterocyclic intermediate

Synthesis of the Benzofuran Fragment

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers efficient routes to the benzofuran scaffold. Recent advances in palladium chemistry have enabled the synthesis of benzofuran derivatives through ring-forming reactions between diverse precursors. One particularly effective approach involves the palladium-promoted synthesis of benzofuran derivatives via ring formation reactions between imidazo[1,2-a]pyridines and coumarins. This method employs palladium acetate as catalyst, Cu(OTf)2·H2O as oxidant, with 1,10-phenanthroline as an additive in dimethylformamide, affording benzofuran derivatives in good yields.

Rhodium catalysis represents another powerful strategy for benzofuran construction. Zhu and colleagues demonstrated the arylation and subsequent cyclization between propargyl alcohols and substituted aryl boronic acids via rhodium-mediated catalysis. This reaction proceeds in tetrahydrofuran/water with toluene sulfonic acid, providing high yields of benzofuran derivatives, particularly when electron-donating substituents are present.

Iron and Copper-Catalyzed Methods

More economical catalytic systems based on iron or copper have also proven effective for benzofuran synthesis. For instance, aryl 2-bromobenzylketones can be efficiently converted to benzofurans using 10 mol% FeCl3 (either 98% or 99.995% purity) or sub-mol% quantities of CuCl2 (99.995% purity), with Cs2CO3 as base in DMF. These approaches provide cost-effective alternatives to precious metal catalysis while maintaining synthetic utility.

Lewis Acid-Catalyzed Approaches

Lewis acid catalysis represents a versatile strategy for benzofuran synthesis. Reddy and colleagues reported a boron trifluoride diethyl etherate-promoted Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds in the presence of potassium carbonate. This novel approach proceeds through Lewis-acid-promoted propargylation, followed by base-mediated intramolecular cyclization, isomerization, and benzannulation, affording benzofuran derivatives in 75–91% yields.

Classical Approaches to 2-Acylbenzofurans

For the synthesis of 2-acylbenzofurans structurally related to our target compound, a well-established approach involves the reaction between o-hydroxyacetophenones and chloroacetone. As described in recent literature, this reaction can be followed by functionalization steps such as bromination using N-bromosuccinimide in carbon tetrachloride. This methodology provides access to 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives, which share structural similarities with the benzofuran portion of our target molecule.

Reagent Role Reaction Conditions Key Considerations
o-Hydroxyacetophenone Starting material - Substituent effects influence reactivity
Chloroacetone Electrophile Base, acetone, reflux Reaction time affects yield
N-Bromosuccinimide Brominating agent CCl4 Selective bromination may require temperature control
FeCl3 (10 mol%) Catalyst Cs2CO3, DMF Alternative to precious metal catalysts
BF3·Et2O Lewis acid Base Facilitates domino reaction sequence

Construction of the Pyrrol-2-one Ring System

[3+2] Cycloaddition Strategies

The pyrrol-2-one core can be efficiently assembled through [3+2] cycloaddition reactions. Recent research has demonstrated the synthesis of benzofuran-fused pyrrolidine derivatives via [3+2] azomethine ylide cycloadditions. This approach allows for the preparation of structurally complex spiro-pyrrolidine compounds based on benzofuran with yields ranging from 74–99% and excellent diastereoselectivity (dr >20:1).

The general reaction involves three components:

  • A benzofuran precursor (typically a 3-benzylidenebenzofuran-2(3H)-one)
  • An alpha-amino acid (such as sarcosine or proline)
  • An aldehyde or imine

Under optimized conditions, this reaction can rapidly produce potentially bioactive compounds with diverse substitution patterns in high yields with simple operational protocols.

Electrochemical Approaches

Electrochemical methods offer environmentally friendly routes to heterocyclic compounds. The Doerner group has reported the synthesis of benzofuran derivatives using electrochemical conditions, specifically the cyclization of 2-alkynylphenols and various diselenides in the presence of platinum electrodes with acetonitrile as solvent. Although this approach primarily targets benzofuran synthesis, the principles could potentially be adapted for the construction of the pyrrol-2-one moiety in our target compound.

Proposed Synthetic Routes to the Target Compound

Convergent Approach via Benzofuran-2-carbonyl Intermediate

A convergent synthesis would involve:

  • Preparation of a benzofuran-2-carboxylic acid derivative using methods described in Section 2
  • Activation of the carboxylic acid (via acid chloride, mixed anhydride, or coupling agent)
  • Reaction with a suitable hydroxy-pyrrol-2-one precursor bearing the 4-methoxyphenyl and 2-(dimethylamino)ethyl substituents

This approach benefits from the separate optimization of each heterocyclic system before their combination in a late-stage coupling reaction.

Linear Approach via Sequential Ring Formation

A linear synthetic sequence might proceed as follows:

  • Construction of the benzofuran ring system using iron or copper catalysis
  • Installation of a carbonyl functionality at the 2-position
  • Formation of the pyrrol-2-one ring through [3+2] cycloaddition chemistry
  • Late-stage introduction of the 2-(dimethylamino)ethyl group through N-alkylation

This strategy allows for a more controlled assembly of the complex architecture, with opportunities for optimization at each stage.

Modification of Structurally Related Compounds

Based on the structural similarity to compounds such as 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one, modification of these related molecules could provide a more direct route to the target compound.

For example, the 3,4-dimethoxyphenyl derivative could be selectively demethylated and then remethylated to obtain the 4-methoxyphenyl moiety. Similarly, the 3-methoxypropyl analog could be converted to the required 2-(dimethylamino)ethyl group through a sequence of functional group transformations.

Optimization of Reaction Parameters

Key Reaction Parameters

The successful synthesis of complex molecules like our target compound requires careful optimization of various reaction parameters:

Parameter Range Effect on Reaction Optimization Strategy
Solvent Polar aprotic (DMF, DMSO, THF) vs. protic (alcohols) Influences reactivity and selectivity Solvent screening based on reaction type
Temperature -78°C to reflux Affects reaction rate and selectivity Gradual temperature adjustments
Catalyst loading 1-10 mol% Impacts efficiency and cost Minimal effective loading determination
Base/acid Inorganic (K2CO3, Cs2CO3) vs. organic (Et3N, DIPEA) Controls reaction pathway Base/acid strength optimization
Reaction time Minutes to days Affects completion and side product formation Time-course analysis
Additives Lewis acids, phase transfer catalysts Can enhance efficiency Systematic screening of additives

Purification and Isolation

The isolation of the target compound in high purity requires consideration of several purification techniques:

Technique Application Advantages Limitations
Column chromatography Isolation from reaction mixtures Versatile, scalable Solvent-intensive
Recrystallization Purification of crystalline intermediates Simple, high purity Material loss
Acid-base extraction Isolation of basic compounds Exploits dimethylamino functionality pH control critical
Preparative HPLC Final purification High resolution Equipment intensive
Trituration Removal of impurities Simple technique Limited applicability

Scale-up Considerations

Translation from laboratory to larger scale production requires addressing:

  • Heat transfer efficiency in exothermic reactions
  • Mixing challenges in viscous reaction mixtures
  • Safety concerns with reactive intermediates
  • Cost optimization of reagents and catalysts
  • Environmental considerations in solvent selection and waste management

Analytical Characterization

Structural Confirmation

The structural elucidation of the target compound would typically involve:

  • 1H NMR spectroscopy to confirm proton environments and coupling patterns
  • 13C NMR spectroscopy to verify carbon environments
  • 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity
  • Mass spectrometry to confirm molecular weight and fragmentation pattern
  • Infrared spectroscopy to identify functional groups (hydroxy, carbonyl)
  • X-ray crystallography for absolute structural confirmation if crystalline

Purity Assessment

Purity determination would employ:

  • HPLC analysis with suitable detection methods
  • Elemental analysis to confirm elemental composition
  • Melting point determination for crystalline materials
  • Chiral HPLC if stereochemistry is relevant

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group or the benzofuran moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the benzofuran ring.

    Substitution: The dimethylaminoethyl group and methoxyphenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, under conditions such as heating or the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including as drugs targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Variations

Key structural analogues include compounds with modifications to the aryl, acyl, or alkylamino groups. These variations significantly alter physicochemical properties and bioactivity.

Compound ID/Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
Target Compound 4-(Benzofuran-2-carbonyl), 5-(4-methoxyphenyl) ~439.5 (estimated) N/A Reference compound
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-(4-methyl-benzoyl), 5-(4-tert-butyl-phenyl) 408.23 263–265 Hydroxypropyl chain; tert-butyl-phenyl substituent
4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 4-(Furan-2-carbonyl), 5-(4-hydroxy-3-methoxyphenyl) ~457.5 (estimated) N/A Furan vs. benzofuran; 3-methoxypropyl chain
5-[4-(Benzyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-dihydrobenzofuran-5-carbonyl)-1,5-dihydro-2H-pyrrol-2-one 4-(Dihydrobenzofuran-5-carbonyl), 5-(benzyloxy) ~607.7 (estimated) N/A Diethylaminoethyl chain; benzyloxy group

Physicochemical and Electronic Properties

  • Benzofuran vs.
  • Aminoalkyl Chains: The dimethylaminoethyl group (target compound) offers moderate basicity and solubility, whereas the diethylaminoethyl chain in increases lipophilicity, which may affect membrane permeability .
  • Aryl Substituents : The 4-methoxyphenyl group (target) provides electron-donating effects, contrasting with the electron-withdrawing tert-butyl group in , which may influence redox stability and metabolic pathways .

Implications for QSAR and Bioactivity

  • Electronic Effects: The 3-hydroxy group’s acidity (pKa ~8–10) may facilitate proton exchange in enzymatic active sites, while the dimethylamino group’s basicity (pKa ~9–10) could enhance solubility in physiological environments .
  • Steric Effects : The 4-methoxyphenyl group’s steric bulk in the target compound may limit access to certain binding pockets compared to smaller substituents in or .

Q & A

Basic: What synthetic strategies are effective for preparing 4-(1-benzofuran-2-ylcarbonyl)-substituted pyrrol-2-ones?

Answer:
The compound can be synthesized via base-assisted cyclization of hydroxy-pyrrol-2-one precursors with substituted benzaldehyde derivatives. Key steps include:

  • Cyclization : Use of hydroxy-pyrrol-2-one intermediates (e.g., 5-hydroxy-3-phenyl derivatives) reacting with aldehydes (e.g., 4-tert-butyl benzaldehyde) in polar aprotic solvents like DMF or THF at room temperature or mild heating .
  • Substituent Variation : The 4-methoxyphenyl group is introduced via aldehyde coupling, while the dimethylaminoethyl side chain is incorporated through alkylation or substitution reactions .
  • Yield Optimization : Typical yields range from 46% to 63%, depending on reaction time, temperature, and substituent steric effects .

Advanced: How can flow chemistry improve the synthesis efficiency and reproducibility of this compound?

Answer:
Flow chemistry enables precise control over reaction parameters (e.g., residence time, temperature) and reduces batch-to-batch variability. For example:

  • Omura-Sharma-Swern Oxidation : A flow-based approach can enhance oxidation steps by minimizing side reactions and improving safety .
  • Design of Experiments (DoE) : Statistical modeling in flow systems allows rapid optimization of variables like catalyst loading, solvent ratios, and flow rates .
  • Scalability : Continuous-flow processes reduce purification steps, as demonstrated in analogous syntheses of diazomethane derivatives .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy, benzofuran) and hydrogen bonding via hydroxyl proton shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 408.2273 vs. calculated 408.2097 for dimethylamino derivatives) .
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) functional groups .

Advanced: How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

Answer:
DFT calculations provide insights into:

  • Electron Distribution : Delocalization in the benzofuran-pyrrol-2-one core stabilizes the enol tautomer .
  • Hydrogen Bonding : Intramolecular hydrogen bonds between the 3-hydroxy group and carbonyl oxygen enhance rigidity, as shown in crystal structures .
  • Reactivity Predictions : Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts susceptibility to electrophilic attacks at the benzofuran moiety .

Advanced: How can researchers address low yields in the cyclization step during synthesis?

Answer:
Yield discrepancies (e.g., 46% vs. 63% in similar reactions) arise from:

  • Reaction Time : Prolonged stirring (e.g., 3 vs. 24 hours) may degrade intermediates .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or Brønsted bases (e.g., K₂CO₃) can accelerate cyclization .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may increase side reactions if heated .

Basic: What structural motifs influence the compound’s physicochemical and biological properties?

Answer:

  • Benzofuran Carbonyl : Enhances π-π stacking with biological targets (e.g., enzymes) .
  • 4-Methoxyphenyl Group : Improves lipophilicity and membrane permeability .
  • Dimethylaminoethyl Side Chain : Introduces basicity, facilitating salt formation for improved solubility .

Advanced: How can X-ray crystallography resolve contradictions in proposed tautomeric forms?

Answer:
Single-crystal X-ray diffraction definitively assigns tautomeric states:

  • Enol vs. Keto Forms : In analogous pyrrol-2-ones, the enol tautomer dominates in the solid state due to intramolecular hydrogen bonding .
  • Packing Effects : Crystal lattice forces stabilize specific conformations, as seen in ethyl 4-hydroxy-pyrrole derivatives .

Basic: What safety precautions are essential when handling this compound’s reactive intermediates?

Answer:

  • Thermal Stability : Avoid heat sources (P210) due to potential exothermic decomposition .
  • Moisture Sensitivity : Store dimethylaminoethyl intermediates under inert gas to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Use gloves and goggles when handling brominated or chlorinated precursors .

Advanced: How do substituents on the aryl groups modulate the compound’s bioactivity?

Answer:

  • Electron-Donating Groups (e.g., methoxy) : Enhance electron density in the benzofuran ring, increasing binding affinity to hydrophobic pockets .
  • Halogen Substitution (e.g., bromo) : Introduces steric bulk and alters metabolic stability, as shown in SAR studies of benzothiazepine analogs .

Advanced: What statistical methods are recommended for optimizing multi-step syntheses?

Answer:

  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, catalyst loading) to identify optimal conditions .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets from high-throughput screening .

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